1-(1-Ethylpiperidin-3-yl)ethan-1-one
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Overview
Description
1-(1-Ethylpiperidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Ethylpiperidin-3-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethylpiperidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(1-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-3-yl)ethan-1-one
- 1-(1-Propylpiperidin-3-yl)ethan-1-one
- 1-(1-Butylpiperidin-3-yl)ethan-1-one
Uniqueness
1-(1-Ethylpiperidin-3-yl)ethan-1-one is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-4-5-9(7-10)8(2)11/h9H,3-7H2,1-2H3 |
InChI Key |
MQILSGDWXHBXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C(=O)C |
Origin of Product |
United States |
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